4-[2-(4-fluorophenyl)-6-methylpyrazolo[1,5-b]pyridazin-3-yl]-N-phenylpyrimidin-2-amine
Overview
Description
- GW833373X is a GSK3beta inhibitor. Its chemical formula is C23H17FN6, and its molecular weight is 396.42 g/mol .
- GSK3beta (Glycogen Synthase Kinase 3 beta) is an enzyme involved in various cellular processes, including cell signaling, metabolism, and gene expression regulation.
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for GW833373X are not widely available in the literature.
- it is synthesized through custom processes by specialized teams, ensuring high-quality production .
- Industrial-scale production methods are not explicitly documented.
Chemical Reactions Analysis
- GW833373X likely undergoes various chemical reactions due to its structural features.
- Common reactions may include oxidation, reduction, and substitution.
- Reagents and conditions would depend on the specific reaction type.
- Major products formed from these reactions are not explicitly reported.
Scientific Research Applications
- GW833373X has potential applications in several fields:
Chemistry: As a tool compound for studying GSK3beta-related pathways.
Biology: Investigating GSK3beta’s role in cellular processes.
Industry: Limited information exists regarding industrial applications.
Mechanism of Action
- GW833373X likely inhibits GSK3beta activity.
- GSK3beta is involved in cell signaling pathways, including Wnt signaling, glycogen metabolism, and cell cycle regulation.
- By inhibiting GSK3beta, GW833373X may impact these pathways, affecting cell growth, differentiation, and survival.
Comparison with Similar Compounds
- Unfortunately, direct comparisons with similar compounds are scarce.
- Further research is needed to highlight GW833373X’s uniqueness and identify related molecules.
Properties
Molecular Formula |
C23H17FN6 |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
4-[2-(4-fluorophenyl)-6-methylpyrazolo[1,5-b]pyridazin-3-yl]-N-phenylpyrimidin-2-amine |
InChI |
InChI=1S/C23H17FN6/c1-15-7-12-20-21(22(29-30(20)28-15)16-8-10-17(24)11-9-16)19-13-14-25-23(27-19)26-18-5-3-2-4-6-18/h2-14H,1H3,(H,25,26,27) |
InChI Key |
QKEWQKWUSAUMEH-UHFFFAOYSA-N |
SMILES |
CC1=NN2C(=C(C(=N2)C3=CC=C(C=C3)F)C4=NC(=NC=C4)NC5=CC=CC=C5)C=C1 |
Canonical SMILES |
CC1=NN2C(=C(C(=N2)C3=CC=C(C=C3)F)C4=NC(=NC=C4)NC5=CC=CC=C5)C=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GW833373X; GW 833373X; GW-833373X; GW 833373 X; GW-833373-X; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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